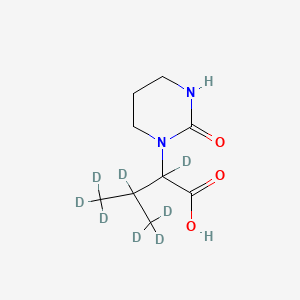
(S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 typically involves the incorporation of deuterium into the molecular structure. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves replacing hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium into the compound.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale hydrogen-deuterium exchange reactions or the use of deuterated starting materials. These methods ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which provides distinct spectral features.
Biology: The compound is used in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: It is employed in drug development and pharmacokinetic studies to investigate the behavior of deuterated drugs in the body.
Industry: The compound is used in the production of deuterated solvents and other deuterated materials for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can alter the compound’s binding affinity and reaction kinetics, leading to different biological effects compared to its non-deuterated counterpart. These effects are often studied to understand the compound’s potential therapeutic applications and to develop more effective drugs.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-Tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid-d8 include other deuterated analogs of pyrimidineacetic acid and related compounds used in scientific research.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research and industrial applications. Deuterium’s higher mass compared to hydrogen leads to different reaction kinetics and stability, making the compound valuable for various studies and applications.
Properties
Molecular Formula |
C9H16N2O3 |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
2,3,4,4,4-pentadeuterio-2-(2-oxo-1,3-diazinan-1-yl)-3-(trideuteriomethyl)butanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/i1D3,2D3,6D,7D |
InChI Key |
AFGBRTKUTJQHIP-CYNCDMODSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])(C(=O)O)N1CCCNC1=O |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCCNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
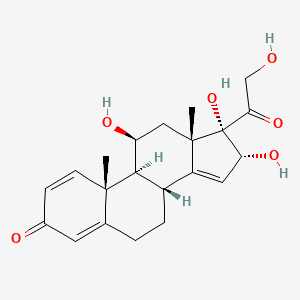

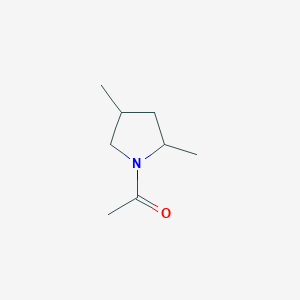

![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
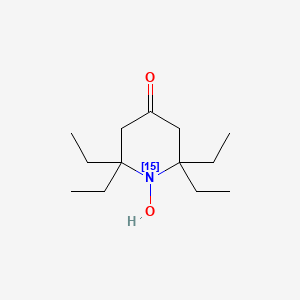

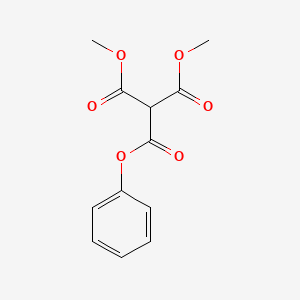

![N-[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]-phenoxyphosphonamidic acid](/img/structure/B13437009.png)
![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]olean-12-en-28-al](/img/structure/B13437011.png)
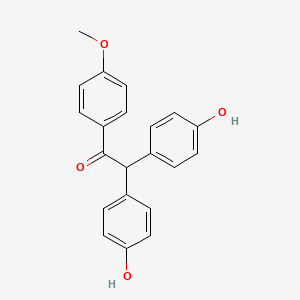
![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
